2-Propoxyphenol

Overview

Description

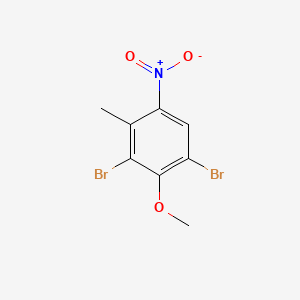

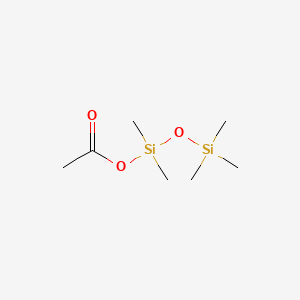

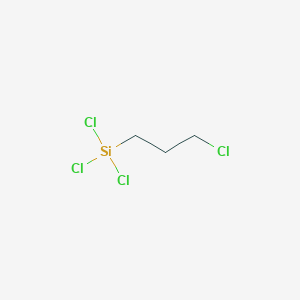

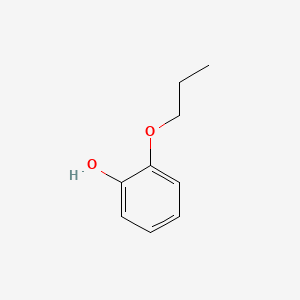

2-Propoxyphenol, also known as propyl catechol ether or β, is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 .

Molecular Structure Analysis

The molecular structure of 2-Propoxyphenol consists of a phenol group (a benzene ring with a hydroxyl group) and a propoxy group attached to it . The InChI code for 2-Propoxyphenol is 1S/C9H12O2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3 .

Physical And Chemical Properties Analysis

2-Propoxyphenol is a yellow liquid at room temperature . It has a density of 1.0523 and a refractive index of 1.5176 . The compound has a boiling point of 227°C . It is soluble in water, with a solubility of 2.359g/L at 24.99 ºC .

Scientific Research Applications

Propofol in Anesthesia and Sedation

- Propofol is widely used as a short-acting intravenous sedative-hypnotic agent in anesthesia and intensive care unit sedation. It has rapid onset and offset of action with minimal accumulation upon prolonged use, making it suitable for a wide range of medical procedures (Dimitrov & Suonio, 2020).

- Its use in procedural sedation, particularly in emergency departments, has been observed to be effective and well-accepted by both patients and physicians. However, it is associated with significant incidences of hypotension, hypoxemia, and apnea (Frazee et al., 2005).

Neuroprotective Properties

- Propofol exhibits neuroprotective effects. It reduces cerebral blood flow, intracranial pressure, and has antioxidant and anti-inflammatory properties. Laboratory studies suggest its potential in protecting the brain from ischemic injury (Kotani et al., 2008).

Antioxidant Activity

- Studies have shown propofol’s significant in vitro antioxidant activity, including DPPH free radical scavenging, hydrogen peroxide scavenging, and metal chelating activities. It has demonstrated a higher effectiveness in preventing lipid peroxidation and radical chain reactions compared to standard antioxidants like BHA, BHT, and alpha-tocopherol (Gülçin et al., 2005).

Impact on Cancer Development and Chemotherapy

- Propofol affects cancer development through both direct and indirect pathways. It regulates microRNAs and long non-coding RNAs and is involved in signaling pathways like HIF-1α, MAPK, NF-κB, and Nrf2. Its role in modulating host immune function is also significant (Jiang et al., 2018).

Analytical Applications

- Propofol's quantification through electrochemical methods has been explored, indicating its potential for in vivo monitoring and controlled dosing. Different methods for assessing propofol concentrations in various solutions have been developed, enhancing the precision of its usage in medical settings (Langmaier et al., 2011).

Synthesis and Chemical Modifications

- The continuous flow synthesis of propofol has been reported, indicating advancements in its production process. This method could lead to more efficient and scalable production of propofol (Mougeot et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-propoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSVGKRARHIICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211901 | |

| Record name | o-Propoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propoxyphenol | |

CAS RN |

6280-96-2 | |

| Record name | 2-Propoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Propoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6280-96-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Propoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-propoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the mass spectrometry fragmentation pattern of 2-propoxyphenol's trimethylsilyl (TMS) derivative differ from its 2-methoxyphenol counterpart?

A: The research paper highlights a distinctive fragmentation pattern in the mass spectra of TMS derivatives of 2-alkoxyphenols []. While 2-methoxyphenol's TMS derivative exhibits a dominant fragmentation pathway involving the sequential loss of two methyl radicals, forming abundant [M–30]+˙ ions, this pattern is less pronounced in 2-propoxyphenol's TMS derivative. This difference arises from a competing fragmentation pathway in 2-propoxyphenol's derivative: the elimination of the propoxy side-chain along with a methyl group, accompanied by rearrangement and hydrogen migration []. This competing pathway diminishes the abundance of the [M–30]+˙ ions, showcasing how the size and structure of the alkoxy substituent directly influence the fragmentation behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.